Btk-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

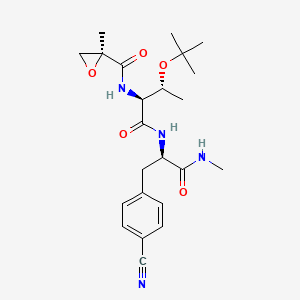

Molecular Formula |

C23H32N4O5 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

(2S)-N-[(2S,3R)-1-[[(2R)-3-(4-cyanophenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]-2-methyloxirane-2-carboxamide |

InChI |

InChI=1S/C23H32N4O5/c1-14(32-22(2,3)4)18(27-21(30)23(5)13-31-23)20(29)26-17(19(28)25-6)11-15-7-9-16(12-24)10-8-15/h7-10,14,17-18H,11,13H2,1-6H3,(H,25,28)(H,26,29)(H,27,30)/t14-,17-,18+,23+/m1/s1 |

InChI Key |

LRXNJCCPNMMAJW-SWDAYOAKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)NC)NC(=O)[C@@]2(CO2)C)OC(C)(C)C |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)NC)NC(=O)C2(CO2)C)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Btk-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btk-IN-5 is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling, quantitative biochemical and cellular activity, and detailed experimental protocols for the key assays cited.

Core Mechanism of Action: Covalent Inhibition of BTK

This compound acts as an irreversible inhibitor of BTK by forming a covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the kinase domain. This covalent modification permanently inactivates the enzyme, thereby blocking its ability to phosphorylate downstream substrates. By disrupting the BCR signaling cascade, this compound effectively inhibits B-cell activation, proliferation, and survival.

The chemical structure and properties of this compound are as follows:

| Property | Value |

| Chemical Formula | C₂₃H₃₂N₄O₅ |

| Molecular Weight | 444.52 g/mol |

| CAS Number | 2145152-06-1 |

Source: MedchemExpress[1]

Impact on BTK Signaling Pathway

The B-cell receptor signaling pathway is a complex cascade of events initiated by antigen binding to the BCR. This leads to the activation of several Src-family kinases, which in turn phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A and CD79B. This phosphorylation creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, phosphorylates linker proteins such as SLP-65. This series of events ultimately leads to the recruitment of BTK to the plasma membrane, where it is activated through phosphorylation by Src-family kinases and Syk.

Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to the generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers trigger downstream signaling events, including calcium mobilization and activation of protein kinase C (PKC), which culminate in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive the expression of genes essential for B-cell proliferation, differentiation, and survival.

This compound, by covalently binding to and inactivating BTK, creates a critical bottleneck in this pathway. The inhibition of BTK prevents the activation of PLCγ2 and all subsequent downstream signaling events. This disruption of the BCR signaling cascade is the fundamental mechanism by which this compound exerts its therapeutic effects in B-cell malignancies and autoimmune disorders.

References

An In-depth Technical Guide to Bruton's Tyrosine Kinase (BTK) Inhibitor Target Engagement and Binding Affinity

This technical guide provides a comprehensive overview of the methodologies and quantitative data associated with the target engagement and binding affinity of Bruton's tyrosine kinase (BTK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of BTK inhibition, experimental protocols for its measurement, and the interpretation of binding and engagement data for prominent BTK inhibitors.

Introduction to BTK and Its Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and activation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a critical therapeutic target.[1] BTK inhibitors are small molecules that bind to the kinase domain of BTK, attenuating its enzymatic activity and thereby blocking the downstream signaling cascade.[3][4] This guide will focus on the quantitative aspects of the interaction between BTK and its inhibitors, using the well-characterized molecules Ibrutinib, Acalabrutinib, and Zanubrutinib as illustrative examples.

Quantitative Assessment of BTK Inhibitor Binding and Engagement

The interaction between a BTK inhibitor and its target can be quantified through various in vitro and in vivo parameters. These metrics are crucial for understanding the potency, selectivity, and potential clinical efficacy of a drug candidate.

Binding Affinity

Binding affinity refers to the strength of the interaction between a single molecule of the inhibitor and the BTK protein. It is typically measured in biochemical assays using purified, recombinant BTK. Key parameters include:

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50%. Lower IC50 values indicate higher potency.

-

Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to the enzyme. It represents the concentration of inhibitor that would occupy 50% of the enzyme active sites at equilibrium.

-

Kd (Dissociation constant): The equilibrium constant for the dissociation of the inhibitor-enzyme complex. A lower Kd value signifies a stronger binding affinity.

Target Engagement

Target engagement measures the extent to which an inhibitor binds to its target within a cellular or in vivo environment. This provides a more physiologically relevant assessment of a drug's action. Key parameters include:

-

EC50 (Half-maximal effective concentration): The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay, such as the inhibition of BTK autophosphorylation or downstream signaling events.

-

Target Occupancy: The percentage of BTK molecules that are bound by the inhibitor at a given time point in cells or in a patient. High and sustained target occupancy is often a goal for covalent irreversible inhibitors.[1][5]

Data Summary Tables

The following tables summarize the quantitative binding affinity and target engagement data for Ibrutinib, Acalabrutinib, and Zanubrutinib.

Table 1: Biochemical Binding Affinity of BTK Inhibitors

| Inhibitor | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |

| Ibrutinib | Biochemical Kinase Assay | 0.5 - 1.5 | 0.59 | - | [3][4][6][7] |

| Acalabrutinib | Biochemical Kinase Assay | 3 - 5.1 | 15.07 | 2.6 - 21 | [4][6][7][8] |

| Zanubrutinib | Biochemical Kinase Assay | 0.5 - 3.5 | - | 4.6 | [9][10][11] |

Table 2: Cellular Target Engagement of BTK Inhibitors

| Inhibitor | Cell Line/System | EC50 (nM) | Target Occupancy | Reference(s) |

| Ibrutinib | B-cell line | 11 | >95% at clinical doses | [3][12] |

| Acalabrutinib | Ramos B cells | 72 | >95% with BID dosing | [13][14][15] |

| Zanubrutinib | Peripheral Blood Mononuclear Cells (PBMCs) | - | >95% at all doses | [5][16] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is commonly used to determine the IC50 of inhibitors against BTK in a biochemical format.

-

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by BTK. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for fluorescence resonance energy transfer (FRET).[2][17]

-

Reagents:

-

Recombinant human BTK enzyme

-

Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., ULight™ dye)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitors at various concentrations

-

-

Procedure:

-

Add BTK enzyme and the test inhibitor to a 384-well microplate and incubate.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate to allow for phosphorylation.

-

Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled antibody and the streptavidin-conjugated acceptor.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).[17]

-

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the percent inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Cellular Target Engagement Assay

BRET assays are used to measure the binding of an inhibitor to its target in living cells.

-

Principle: BTK is expressed in cells as a fusion protein with a bioluminescent donor (e.g., Renilla luciferase, RLuc). A fluorescently labeled tracer molecule that binds to the same site as the inhibitor is added to the cells. In the absence of an inhibitor, the tracer binds to the BTK-RLuc fusion protein, bringing the fluorescent acceptor close to the bioluminescent donor, resulting in a BRET signal. When an inhibitor is added, it competes with the tracer for binding to BTK, leading to a decrease in the BRET signal.[18][19][20]

-

Reagents:

-

Cells expressing a BTK-donor fusion protein (e.g., BTK-NanoLuc)

-

Fluorescently labeled tracer molecule that binds BTK

-

Substrate for the bioluminescent donor (e.g., coelenterazine)

-

Test inhibitors at various concentrations

-

-

Procedure:

-

Plate the cells expressing the BTK-donor fusion protein in a 96-well or 384-well white microplate.

-

Add the test inhibitor at various concentrations and incubate.

-

Add the fluorescently labeled tracer molecule and incubate.

-

Add the substrate for the bioluminescent donor.

-

Immediately measure the luminescence at both the donor and acceptor emission wavelengths using a BRET-compatible plate reader.[19]

-

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. EC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[21][22]

-

Principle: A solution of the inhibitor is titrated into a solution containing the BTK protein in a highly sensitive calorimeter. The heat change upon binding is measured for each injection.

-

Reagents:

-

Purified, recombinant BTK protein

-

Test inhibitor

-

Matched buffer for both protein and inhibitor solutions

-

-

Procedure:

-

Thoroughly dialyze or buffer-exchange the BTK protein and dissolve the inhibitor in the exact same buffer to minimize heats of dilution.[21]

-

Degas both solutions before the experiment.

-

Load the BTK protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.

-

-

Data Analysis: The heat of dilution is subtracted from the experimental data. The resulting binding isotherm (heat change per injection versus the molar ratio of inhibitor to protein) is then fitted to a suitable binding model to determine the Kd, n, and ΔH.[23]

Visualizations of Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the BTK signaling pathway, a typical experimental workflow, and the logical relationship between binding affinity and target engagement.

Caption: The BTK signaling pathway initiated by antigen binding to the B-cell receptor.

Caption: Experimental workflow for a TR-FRET based BTK kinase assay.

Caption: Logical relationship from binding affinity to target engagement and functional effect.

Conclusion

The rigorous quantitative assessment of target engagement and binding affinity is fundamental to the development of effective and selective BTK inhibitors. The methodologies and data presented in this guide provide a framework for understanding and evaluating the interaction of these important therapeutic agents with their molecular target. A thorough characterization of these parameters is essential for optimizing drug candidates and predicting their clinical performance.

References

- 1. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lance | Revvity [revvity.com]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zanubrutinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. LANCE and LANCE Ultra TR-FRET Assays | Revvity [revvity.com]

- 18. news-medical.net [news-medical.net]

- 19. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioluminescence Resonance Energy Transfer (BRET) - Profacgen [profacgen.com]

- 21. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 22. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

Btk-IN-5: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known chemical properties and solubility of Btk-IN-5, a covalent inhibitor of Bruton's tyrosine kinase (BTK). The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical Properties

This compound is a small molecule designed for research in areas such as cardiovascular and respiratory diseases, inflammation, and diabetes.[1] Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C23H32N4O5 | [1] |

| Molecular Weight | 444.52 g/mol | [1] |

| CAS Number | 2145152-06-1 | [1] |

Solubility Profile

Detailed quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in the public domain. The Material Safety Data Sheet (MSDS) for this compound explicitly states "No data available" for water solubility and partition coefficient. However, storage instructions indicate that the compound is stable in Dimethyl Sulfoxide (DMSO), implying its solubility in this solvent.

| Solvent | Solubility | Notes |

| Water | Data not available | |

| DMSO | Soluble | Recommended for creating stock solutions. Stable for 2 weeks at 4°C or 6 months at -80°C in DMSO.[1] |

| Ethanol | Data not available | |

| Methanol | Data not available |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of similar Bruton's tyrosine kinase inhibitors often follows a convergent approach. This typically involves the preparation of key heterocyclic intermediates followed by coupling reactions, such as Pd-catalyzed amidation and Suzuki-Miyaura cross-coupling, to assemble the final molecule.

General Experimental Workflow for BTK Inhibition Assay:

A common method to assess the inhibitory activity of compounds like this compound against BTK is a biochemical kinase assay. A generalized workflow for such an assay is outlined below.

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against the BTK enzyme.

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor of Bruton's tyrosine kinase.[1] BTK is a critical signaling molecule in the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, BTK is recruited to the cell membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signaling events that ultimately regulate B-cell proliferation, differentiation, and survival.

Covalent inhibitors like this compound typically form an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.

Caption: The inhibitory effect of this compound on the B-cell receptor signaling pathway through covalent modification of BTK.

References

Btk-IN-5: A Technical Guide to a Covalent Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-5, focusing on its intellectual property, mechanism of action, and the experimental protocols relevant to its development. This compound is a covalent inhibitor of BTK, a key enzyme in B-cell receptor signaling, making it a subject of interest for research in cardiovascular diseases, respiratory diseases, inflammation, and diabetes.

Core Intellectual Property

This compound is disclosed in the patent literature, specifically in the international patent application WO2017190048A1, titled "Covalent btk inhibitors and uses thereof". This patent covers the composition of matter for a series of compounds, including the one identified as this compound, and outlines their therapeutic applications.

Table 1: Intellectual Property Summary for this compound

| Identifier | This compound |

| Patent Application | WO2017190048A1 |

| Title | Covalent btk inhibitors and uses thereof |

| CAS Number | 2145152-06-1 |

| Molecular Formula | C23H32N4O5 |

| Molecular Weight | 444.52 g/mol |

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor, meaning it forms a permanent bond with its target enzyme, Bruton's tyrosine kinase. BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which in turn mobilizes calcium and activates protein kinase C (PKC) and the MAP kinase pathway.[1] These events are crucial for B-cell proliferation, maturation, and survival. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this compound irreversibly blocks its kinase activity, thereby inhibiting these downstream signaling events.

Experimental Protocols

The development and characterization of BTK inhibitors like this compound involve a series of standardized in vitro and in vivo experiments. The following are representative protocols based on common practices in the field for evaluating covalent BTK inhibitors.

In Vitro BTK Enzyme Inhibition Assay

This assay determines the potency of the inhibitor against the isolated BTK enzyme.

Protocol:

-

Reagents and Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Tb-anti-PTK (pY416) antibody, TR-FRET dilution buffer.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the BTK enzyme and the inhibitor at various concentrations.

-

Incubate for a pre-determined time (e.g., 60 minutes) to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection solution containing the terbium-labeled antibody.

-

Incubate for 60 minutes to allow for antibody binding to the phosphorylated substrate.

-

Read the plate on a TR-FRET compatible plate reader.

-

-

Data Analysis: Calculate the ratio of the emission signals (acceptor/donor) and plot the percent inhibition as a function of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of the inhibitor to block BTK activity within a cellular context.

Protocol:

-

Cell Line: Use a human B-cell lymphoma cell line, such as Ramos or TMD8, which has constitutive BTK signaling.

-

Procedure:

-

Plate the cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound for a specific duration (e.g., 2 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Use a sandwich ELISA or a Western blot to detect the levels of phosphorylated BTK (pBTK) at a specific autophosphorylation site (e.g., Y223) and total BTK.

-

-

Data Analysis: Normalize the pBTK signal to the total BTK signal for each treatment condition. Plot the percent inhibition of BTK autophosphorylation against the inhibitor concentration to determine the cellular IC50 value.

Quantitative Data

While specific quantitative data for this compound is detailed within the examples of the patent WO2017190048A1, the following table represents the types of data typically generated for such a compound. The values presented here are illustrative and based on the expected potency of a covalent BTK inhibitor.

Table 2: Illustrative Biological Data for a Covalent BTK Inhibitor

| Assay Type | Target/Cell Line | Endpoint | Illustrative Value |

| Biochemical Assay | Recombinant BTK | IC50 | < 10 nM |

| Cellular Assay | Ramos B-cells (pBTK) | IC50 | < 50 nM |

| Kinase Selectivity | Off-target kinases (e.g., EGFR, TEC) | IC50 | > 1 µM |

| In Vivo PD Assay | Mouse Splenocytes (BTK Occupancy) | ED50 | < 1 mg/kg |

Conclusion

This compound represents a covalent inhibitor of Bruton's tyrosine kinase with potential therapeutic applications in a range of diseases driven by B-cell activity. Its intellectual property is secured through a patent application that covers its chemical structure and use. The development and characterization of this compound rely on a well-established series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. This guide provides a foundational understanding of the key technical aspects of this compound for researchers and professionals in the field of drug discovery and development. For specific and detailed experimental procedures and data, a thorough review of the referenced patent literature is recommended.

References

Methodological & Application

Application Notes and Protocols for Btk-IN-X: An Irreversible BTK Inhibitor for In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] Btk-IN-X is a potent and selective irreversible inhibitor of BTK. It forms a covalent bond with the Cys481 residue in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[2] This application note provides a detailed protocol for utilizing Btk-IN-X in in vitro cell-based assays to assess its anti-proliferative effects on B-cell lymphoma cell lines.

Mechanism of Action

Btk-IN-X, as an irreversible inhibitor, targets the Cys481 residue within the active site of the BTK enzyme.[2] Upon binding, it forms a stable covalent bond, effectively and permanently inactivating the kinase. This covalent inhibition blocks the autophosphorylation of BTK at Tyr223 and subsequent phosphorylation of downstream signaling molecules like PLCγ2.[1][5] The disruption of this signaling cascade inhibits the activation of pathways crucial for B-cell survival and proliferation, such as the NF-κB pathway, ultimately leading to apoptosis in malignant B-cells.[3][6][7]

Data Presentation

Table 1: In Vitro Efficacy of Btk-IN-X in B-Cell Malignancy Cell Lines

| Cell Line | Histology | Btk-IN-X IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |

| Ramos | Burkitt's Lymphoma | 5.1 | 7.3 | 10.2 |

| TMD8 | ABC-DLBCL | 2.5 | 4.1 | 6.8 |

| OCI-Ly10 | ABC-DLBCL | 3.8 | 6.2 | 8.5 |

| SU-DHL-6 | GCB-DLBCL | >1000 | >1000 | >1000 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation and are typically determined from dose-response curves.[8][9] Data presented here are representative and should be confirmed experimentally.

Experimental Protocols

In Vitro Cell Viability Assay Protocol

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Btk-IN-X in a B-cell lymphoma cell line (e.g., Ramos) using a resazurin-based cell viability assay.

Materials:

-

Btk-IN-X

-

Ramos (or other suitable B-cell lymphoma) cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)

Procedure:

-

Cell Culture:

-

Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Maintain cells in the logarithmic growth phase.

-

Prior to the experiment, determine cell density and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

-

-

Preparation of Btk-IN-X Stock Solution:

-

Prepare a 10 mM stock solution of Btk-IN-X in DMSO.

-

Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Harvest the Ramos cells and resuspend them in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.

-

Include wells for "cells only" (no treatment) and "media only" (background) controls.

-

Incubate the plate for 24 hours.

-

-

Treatment with Btk-IN-X:

-

Prepare a serial dilution of Btk-IN-X in culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Add 100 µL of the diluted Btk-IN-X solutions to the respective wells.

-

For the "cells only" control, add 100 µL of culture medium containing 0.1% DMSO.

-

Incubate the plate for 72 hours.

-

-

Cell Viability Assessment (Resazurin Assay):

-

Prepare a 0.15 mg/mL solution of resazurin in PBS.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate the plate for 4-6 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (media only wells) from all other readings.

-

Calculate the percentage of cell viability for each concentration of Btk-IN-X relative to the "cells only" control (100% viability).

-

Plot the percentage of cell viability against the log concentration of Btk-IN-X.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[9]

-

Mandatory Visualizations

Caption: Experimental workflow for determining the IC50 of Btk-IN-X.

Caption: BTK signaling pathway and inhibition by Btk-IN-X.

References

- 1. mdpi.com [mdpi.com]

- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Btk-IN-5 in Animal Models of Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Signaling Pathway

Btk-IN-5, as a covalent BTK inhibitor, is expected to block the downstream signaling cascade that promotes lymphoma cell survival and proliferation. A simplified representation of the BTK signaling pathway is provided below.

Caption: Simplified BTK signaling pathway in B-cells.

Data Presentation: In Vivo Efficacy of Covalent BTK Inhibitors in Lymphoma Models

The following tables summarize representative in vivo data for other covalent BTK inhibitors in mouse models of lymphoma. These can serve as a reference for designing studies with this compound.

Table 1: Efficacy of Ibrutinib in a Burkitt's Lymphoma Xenograft Model

| Parameter | Vehicle Control | Ibrutinib (10 mg/kg) | Ibrutinib (20 mg/kg) |

| Administration | i.p. injection | i.p. injection | i.p. injection |

| Frequency | Daily | Daily | Daily |

| Tumor Reduction | - | 30-40% | Not specified |

| Metastasis | Not specified | Reduced | Not specified |

| Data adapted from a study on a novel covalent BTK inhibitor, JS25, compared to ibrutinib.[9] |

Table 2: Efficacy of Acalabrutinib in a Chronic Lymphocytic Leukemia (CLL) Xenograft Model

| Parameter | Vehicle Control | Acalabrutinib |

| Administration | Formulated in drinking water | Formulated in drinking water |

| Tumor Burden (Spleen) | Baseline | Significantly decreased |

| Cell Proliferation | Baseline | Significantly inhibited |

| Survival | Baseline | Significantly increased |

| Data from studies using the TCL1 adoptive transfer and human primary CLL xenograft models.[10][11] |

Experimental Protocols

Protocol 1: Subcutaneous Lymphoma Xenograft Model

This protocol describes the establishment of a subcutaneous lymphoma tumor model to evaluate the efficacy of this compound.

Materials:

-

Human lymphoma cell line (e.g., a diffuse large B-cell lymphoma line)

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel (or similar basement membrane matrix)

-

This compound

-

Vehicle solution (e.g., 20% Kolliphor in PBS or as determined by solubility studies)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture lymphoma cells in appropriate media and conditions to reach the desired number for injection.

-

Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration:

-

Preparation of this compound: Based on solubility and formulation studies, prepare a stock solution of this compound. A starting point for formulation could be a mixture of 20% Kolliphor in PBS.[9] The final dosing solution should be prepared fresh daily.

-

Dosing: Administer this compound or vehicle to the respective groups. The route of administration (e.g., intraperitoneal injection, oral gavage) and dose (e.g., starting with a range of 10-50 mg/kg) will need to be optimized.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BTK pathway modulation, immunohistochemistry).

-

Protocol 2: Pharmacodynamic Analysis

This protocol outlines how to assess the on-target activity of this compound in vivo.

Materials:

-

Tumor tissue or spleen from treated and control animals

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2)

Procedure:

-

Sample Collection: Collect tumor tissue or spleens from a cohort of mice at a specified time point after the final dose of this compound.

-

Protein Extraction: Homogenize the tissues and extract total protein using a suitable lysis buffer.

-

Western Blotting:

-

Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total BTK and downstream targets like PLCγ2.

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

-

Analysis: Quantify the band intensities to determine the extent of BTK pathway inhibition in the this compound treated group compared to the vehicle control.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for an in vivo efficacy study and the logical framework of the experimental design.

Caption: General workflow for an in vivo efficacy study.

Caption: Logical framework of the experimental design.

Important Considerations

-

Solubility and Formulation: The solubility of this compound will be a critical factor in developing a suitable formulation for in vivo administration. Preliminary studies to determine the optimal solvent and vehicle are essential.

-

Dose-Ranging Studies: A pilot dose-ranging study is recommended to determine the maximum tolerated dose (MTD) and to identify a dose range that shows anti-tumor activity without significant toxicity.

-

Toxicity Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.

-

Pharmacokinetics: If resources permit, conducting pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound will provide valuable information for optimizing the dosing schedule.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols provide a starting point for the in vivo evaluation of this compound in lymphoma models. Successful implementation will require careful optimization of the experimental parameters for the specific lymphoma model and the characteristics of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes for Preclinical Studies with Btk-IN-5, a Covalent BTK Inhibitor

Topic: Btk-IN-5 Dosage and Administration for Preclinical Studies For: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a commercially available covalent inhibitor of Bruton's tyrosine kinase (BTK). While specific preclinical data for this compound is not publicly available, this document provides a comprehensive set of application notes and generalized protocols based on established methodologies for other covalent BTK inhibitors. These guidelines are intended to serve as a robust starting point for the preclinical evaluation of this compound in oncology and immunology models.

Introduction to this compound and BTK Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune disorders.[2][4][5] this compound is a covalent inhibitor that irreversibly binds to the Cys481 residue in the BTK active site, thereby blocking its downstream signaling.[4][6] This mechanism of action provides a rationale for its investigation in relevant disease models.

This compound Signaling Pathway

The diagram below illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by this compound.

Caption: BTK signaling pathway and inhibition by this compound.

Data Presentation: Representative Preclinical Data for Covalent BTK Inhibitors

The following tables summarize typical dosage, administration, and pharmacokinetic data from preclinical studies of well-characterized covalent BTK inhibitors. This information can guide the initial dose-range finding and formulation development for this compound.

Table 1: Representative Dosage and Administration in Preclinical Models

| Animal Model | Indication | Route of Administration | Dosage Range (mg/kg/day) | Dosing Frequency | Representative Vehicle |

| Mouse (Xenograft) | B-Cell Malignancies | Oral (gavage) | 10 - 50 | QD or BID | 0.5% Methylcellulose in water |

| Rat (CIA Model) | Rheumatoid Arthritis | Oral (gavage) | 1 - 15 | QD | 1% HPMC, 0.2% Tween 80 in water |

| Mouse (EAE Model) | Multiple Sclerosis | Oral (gavage) | 3 - 30 | QD | Corn oil |

| Dog (Toxicology) | Safety Assessment | Oral (capsule) | 1 - 20 | QD | Gelatin capsule with microcrystalline cellulose |

QD: Once daily, BID: Twice daily, CIA: Collagen-Induced Arthritis, EAE: Experimental Autoimmune Encephalomyelitis, HPMC: Hydroxypropyl methylcellulose.

Table 2: Representative Pharmacokinetic Parameters of Covalent BTK Inhibitors

| Parameter | Mouse | Rat | Dog |

| Tmax (h) | 0.5 - 2 | 1 - 4 | 1 - 3 |

| Half-life (h) | 1 - 3 | 2 - 5 | 4 - 9 |

| Oral Bioavailability (%) | 15 - 50 | 10 - 40 | 20 - 60 |

These values are illustrative and highly dependent on the specific chemical entity and formulation.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vivo Efficacy in a Lymphoma Xenograft Model

This protocol outlines a study to assess the anti-tumor activity of this compound in a mouse model of B-cell lymphoma.

Workflow for In Vivo Efficacy Study:

Caption: Experimental workflow for a xenograft efficacy study.

Methodology:

-

Animal Model: Utilize 6-8 week old immunodeficient mice (e.g., NOD/SCID).

-

Cell Line: Employ a human B-cell lymphoma cell line, such as TMD-8.

-

Tumor Implantation: Subcutaneously implant 5 x 10⁶ TMD-8 cells into the right flank of each mouse.

-

Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (e.g., vehicle control, this compound at 10, 25, and 50 mg/kg).

-

Administration: Prepare this compound in a suitable vehicle and administer daily via oral gavage.

-

Monitoring: Measure tumor dimensions and body weight three times per week.

-

Endpoint: Conclude the study when tumors in the vehicle group reach the predetermined maximum size.

-

Analysis: At termination, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for phosphorylated BTK).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

This protocol is designed to characterize the PK profile of this compound and its effect on BTK occupancy.

Logical Relationship for PK/PD Assessment:

Caption: Relationship between dose, PK, PD, and efficacy.

Methodology:

-

Animals: Use naive mice or rats.

-

Dosing: Administer a single oral dose of this compound.

-

PK Sampling: Collect blood samples at serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) for plasma drug concentration analysis by LC-MS/MS.

-

PD Sampling: At corresponding time points, collect whole blood or spleen to isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.

-

BTK Occupancy Assay: Measure the percentage of BTK engaged by this compound using a fluorescent probe that binds to unoccupied BTK, followed by analysis via flow cytometry.

-

Data Integration: Correlate the plasma concentration of this compound with the degree and duration of BTK occupancy to establish a PK/PD relationship.

Conclusion

While direct preclinical data for this compound is limited, the provided application notes and protocols offer a robust framework for its preclinical development. By leveraging the extensive knowledge base of other covalent BTK inhibitors, researchers can efficiently design and execute studies to elucidate the therapeutic potential of this compound. It is recommended to perform initial dose-range finding and tolerability studies before embarking on larger efficacy trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tyrosine Kinase | DC Chemicals [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound|2145152-06-1|MSDS [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

Application Note: Western Blot Protocol for Detecting pBTK Inhibition by Btk-IN-5

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the inhibitory activity of Btk-IN-5 on Bruton's tyrosine kinase (BTK) phosphorylation in a cell-based assay using Western blotting.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway.[3][4] Upon BCR engagement, BTK is recruited to the plasma membrane where it is phosphorylated and activated.[5][6] This activation involves phosphorylation at two key sites: Tyrosine 551 (Y551) in the activation loop by Src-family kinases, followed by autophosphorylation at Tyrosine 223 (Y223) within the SH3 domain, which is necessary for full enzymatic activity.[7][8] Activated BTK then phosphorylates downstream targets like phospholipase C-γ2 (PLCγ2), leading to signaling cascades that promote cell proliferation, survival, and differentiation.[3][4]

Given its central role, BTK has become a major therapeutic target for B-cell malignancies and autoimmune diseases.[1][4] Small molecule inhibitors, such as this compound, are designed to block BTK activity. This protocol details a Western blot-based method to quantify the inhibition of BTK phosphorylation at its key activation sites following treatment with this compound.

Signaling Pathway and Experimental Workflow

Experimental Protocol

This protocol is optimized for detecting phosphorylated proteins. Key considerations include the use of phosphatase inhibitors to preserve phosphorylation states and BSA for blocking to prevent non-specific binding from phosphoproteins found in milk.[9]

Materials and Reagents

-

Cell Line: Human Burkitt's lymphoma cell line (e.g., Ramos, Daudi).

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Inhibitor: this compound (dissolved in DMSO).

-

Stimulant: Anti-human IgM antibody.[10]

-

Buffers:

-

Antibodies:

-

Primary: Rabbit anti-pBTK (Y551), Rabbit anti-pBTK (Y223), Mouse anti-Total BTK.

-

Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

-

-

Reagents for Electrophoresis and Transfer:

-

Protein Assay Kit (e.g., BCA).

-

4x Laemmli Sample Buffer.

-

Precast SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

PVDF membrane.

-

Transfer Buffer.

-

-

Detection: Enhanced Chemiluminescence (ECL) detection reagent.

Cell Culture and Treatment

-

Culture Ramos cells in T75 flasks until they reach a density of approximately 1 x 10⁶ cells/mL.

-

Seed cells in 6-well plates at a density of 2 x 10⁶ cells/well in 2 mL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 2 to 24 hours).

-

Prior to harvesting, stimulate the cells with anti-human IgM (e.g., 12 µg/mL) for 2-10 minutes to induce robust BTK phosphorylation.[10] Include an unstimulated, untreated control well.

Lysate Preparation

-

Transfer the cell suspension from each well to a pre-chilled 1.5 mL microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Aspirate the supernatant.

-

Wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.[13]

-

Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each cell pellet.

-

Vortex briefly and incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.[13]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification and Sample Preparation

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize all samples to the same concentration (e.g., 2 mg/mL) with lysis buffer.

-

To 30 µg of protein, add Laemmli sample buffer to a 1x final concentration.

-

Denature the samples by heating at 95°C for 5 minutes.

SDS-PAGE and Protein Transfer

-

Load 30 µg of each protein sample into the wells of an SDS-PAGE gel.[7]

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by Ponceau S staining.[14]

Immunoblotting

-

Wash the membrane briefly with TBST to remove Ponceau S stain.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with primary antibody (e.g., anti-pBTK Y551 or Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[14]

-

Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis

-

Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imager.

-

Strip the membrane (if necessary) and re-probe for Total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.[7][11]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[7]

-

Calculate the ratio of pBTK to Total BTK for each sample. Plot the pBTK/Total BTK ratio against the concentration of this compound to determine the inhibitory effect.

Quantitative Data Summary

The following table provides recommended starting points for the quantitative parameters in this protocol. Optimization may be required depending on the specific cell line and antibodies used.

| Parameter | Recommended Value / Range | Notes |

| Cell Seeding Density | 2 x 10⁶ cells/well (6-well plate) | Ensure cells are in the logarithmic growth phase. |

| This compound Concentration | 0.1 nM - 10 µM (Dose-response) | Perform a dose-response curve to determine IC₅₀. |

| This compound Treatment Time | 2 - 24 hours | A time-course experiment is recommended to find the optimal incubation time. |

| Stimulation (anti-IgM) | 10-15 µg/mL for 2-10 minutes | Induces a strong, detectable pBTK signal.[10] |

| Protein Loading per Lane | 30 - 50 µg | Ensures sufficient protein for detection of low-abundance phosphoproteins.[7] |

| Primary Antibody: pBTK | 1:1000 (in 5% BSA/TBST) | Follow manufacturer's datasheet; overnight incubation at 4°C is recommended.[2] |

| Primary Antibody: Total BTK | 1:1000 (in 5% BSA/TBST) | Used for normalization.[7] |

| Secondary Antibody | 1:2000 - 1:5000 (in 5% BSA/TBST) | Dilution depends on antibody quality and signal strength. |

| Blocking Step | 1 hour at room temperature | Use 5% BSA in TBST; avoid milk to reduce background.[12] |

| Wash Steps | 3 x 10 minutes in TBST | Thorough washing is crucial to minimize non-specific signals.[14] |

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. genscript.com [genscript.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. 2.4. Western blot analysis [bio-protocol.org]

- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Phospho-Btk (Tyr551) (E5Y6N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Sample preparation for western blot | Abcam [abcam.com]

- 14. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

Application Notes and Protocols: Flow Cytometry Analysis of B-cell Activation with Btk-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] BTK inhibitors, such as Btk-IN-5, are small molecules designed to block the kinase activity of BTK, thereby attenuating B-cell activation.

Flow cytometry is a powerful technique for the single-cell analysis of B-cell activation status. By using fluorescently labeled antibodies against specific cell surface and intracellular markers, researchers can identify B-cell populations and quantify changes in activation markers in response to stimuli and therapeutic agents like this compound. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on B-cell activation using flow cytometry.

Principle of the Assay

This protocol describes the in vitro stimulation of primary human B-cells and the subsequent analysis of activation markers by flow cytometry. B-cells are first isolated from peripheral blood mononuclear cells (PBMCs) and then pre-treated with varying concentrations of this compound. The cells are then stimulated to induce activation. The extent of activation is quantified by measuring the expression of cell surface markers (e.g., CD69, CD86) and the phosphorylation of intracellular BTK (pBTK). A reduction in the expression of these markers in the presence of this compound indicates its inhibitory activity.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of B-cell activation markers following treatment with a representative BTK inhibitor. The data illustrates a dose-dependent inhibition of B-cell activation.

Table 1: Effect of BTK Inhibitor on the Expression of B-cell Surface Activation Markers

| Treatment Group | Concentration | % CD69+ of CD19+ B-cells (Mean ± SD) | % CD86+ of CD19+ B-cells (Mean ± SD) |

| Unstimulated Control | - | 5.2 ± 1.5 | 8.1 ± 2.3 |

| Stimulated Control (e.g., anti-IgM) | - | 75.8 ± 8.2 | 68.4 ± 7.5 |

| This compound | 1 nM | 62.1 ± 7.1 | 55.3 ± 6.8 |

| This compound | 10 nM | 45.3 ± 5.9 | 39.8 ± 5.1 |

| This compound | 100 nM | 21.7 ± 4.3 | 18.2 ± 3.9 |

| This compound | 1 µM | 10.5 ± 2.8 | 11.5 ± 3.1 |

Data is representative and compiled from studies on various BTK inhibitors.[3][4]

Table 2: Effect of BTK Inhibitor on Intracellular BTK Phosphorylation (pBTK)

| Treatment Group | Concentration | pBTK (Y551) MFI (Mean ± SD) | % Inhibition of pBTK |

| Unstimulated Control | - | 150 ± 35 | - |

| Stimulated Control (e.g., anti-IgM) | - | 1850 ± 210 | 0% |

| This compound | 1 nM | 1480 ± 180 | 22% |

| This compound | 10 nM | 975 ± 115 | 51% |

| This compound | 100 nM | 450 ± 65 | 82% |

| This compound | 1 µM | 200 ± 45 | 97% |

MFI: Mean Fluorescence Intensity. Data is representative and based on studies of BTK inhibitors.[5]

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Dilute whole blood collected in heparinized tubes 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer, and carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium.

Protocol 2: B-cell Activation and Inhibition with this compound

-

Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 1 x 10^6 cells per well in a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Prepare the B-cell stimulus (e.g., 10 µg/mL of F(ab')2 anti-human IgM).

-

Add the stimulus to the appropriate wells. Include an unstimulated control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24 hours for surface markers, 5-15 minutes for pBTK).

Protocol 3: Flow Cytometry Staining for Surface Markers

-

Harvest the cells from the 96-well plate into FACS tubes.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Prepare a cocktail of fluorescently labeled antibodies (e.g., anti-CD19, anti-CD69, anti-CD86) in FACS buffer.

-

Resuspend the cell pellet in the antibody cocktail.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer.

Protocol 4: Intracellular Staining for Phosphorylated BTK (pBTK)

-

Following stimulation, immediately fix the cells by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at 37°C.

-

Wash the cells with PBS.

-

Permeabilize the cells by resuspending in ice-cold 90% methanol and incubating on ice for 30 minutes.[6]

-

Wash the cells twice with FACS buffer.

-

Stain for surface markers (e.g., anti-CD19) as described in Protocol 3.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in a cocktail containing the anti-pBTK (e.g., pY551) antibody.

-

Incubate for 1 hour at room temperature in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer.

Visualizations

Caption: BTK Signaling Pathway in B-Cell Activation.

Caption: Experimental Workflow for B-cell Activation Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Abstract 456 Monitoring B cell activation by flow cytometric detection of phosphorylated Brutonâs Tyrosine Kinase (BTK) [dgk.org]

- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Synergistic Potential of Covalent BTK Inhibitors in Combination Cancer Therapies

Note: Due to the limited availability of specific data for Btk-IN-5 in combination cancer therapy, this document utilizes the first-in-class covalent Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib , as a representative compound to detail experimental protocols and potential synergistic applications. The principles and methodologies described herein are broadly applicable to the preclinical and clinical investigation of novel covalent BTK inhibitors like this compound.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells. Covalent BTK inhibitors, such as ibrutinib, function by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This mechanism has proven highly effective in the treatment of various B-cell malignancies. However, monotherapy can be limited by the development of resistance and may not achieve deep, durable remissions in all patients.

Combining covalent BTK inhibitors with other anti-cancer agents that have complementary mechanisms of action is a promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially reduce treatment duration. This document provides an overview of the scientific rationale, quantitative data from key studies, and detailed experimental protocols for investigating the combination of a covalent BTK inhibitor with other cancer therapies.

Data Presentation: Efficacy of Ibrutinib Combination Therapies

The following tables summarize clinical trial data for ibrutinib in combination with the BCL-2 inhibitor venetoclax in Mantle Cell Lymphoma (MCL) and with the chemoimmunotherapy regimen of bendamustine and rituximab (BR) in Chronic Lymphocytic Leukemia (CLL).

Table 1: Ibrutinib and Venetoclax in Relapsed/Refractory Mantle Cell Lymphoma

| Clinical Trial | Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |

| SYMPATICO (Phase III) [1] | Ibrutinib + Venetoclax | 134 | 82% | 54% | 31.9 months |

| Ibrutinib + Placebo | 133 | 74% | 32% | 22.1 months | |

| AIM (Phase II) [2] | Ibrutinib + Venetoclax | 24 | 71% | 63% (at week 16) | Not Reported |

Table 2: Ibrutinib and Bendamustine/Rituximab (BR) in Relapsed/Refractory Chronic Lymphocytic Leukemia

| Clinical Trial | Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | PFS Rate at 18 months | Overall Response Rate (ORR) |

| HELIOS (Phase III) [3] | Ibrutinib + BR | 289 | Not Reached | 79% | 82.7% |

| Placebo + BR | 289 | 13.3 months | 24% | 67.8% |

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and experimental procedures are crucial for understanding the rationale and methodology of combination therapies.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of a covalent BTK inhibitor in combination with other cancer therapies, based on published preclinical and clinical study designs.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a covalent BTK inhibitor and a combination agent, and to assess for synergistic, additive, or antagonistic effects on cell viability in lymphoma cell lines.

Materials:

-

Lymphoma cell lines (e.g., TMD8 for ABC-DLBCL, OCI-LY10 for GCB-DLBCL)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Covalent BTK inhibitor (e.g., ibrutinib)

-

Combination agent (e.g., venetoclax)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Culture: Maintain lymphoma cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed 5,000 cells per well in 50 µL of medium in a 96-well plate.

-

Drug Preparation: Prepare a dose-response matrix of the BTK inhibitor and the combination agent. For example, for ibrutinib and venetoclax, a 7x7 matrix can be prepared with concentrations ranging from 1 nM to 10 µM for ibrutinib and 1 nM to 10 µM for venetoclax.

-

Treatment: Add 50 µL of the drug solutions (or vehicle control) to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 values for each drug alone using a non-linear regression model.

-

Calculate synergy scores using a suitable model, such as the Bliss independence model or the Loewe additivity model. A synergy score greater than 1 typically indicates a synergistic interaction.

-

Protocol 2: In Vitro Apoptosis Assay

This protocol measures the induction of apoptosis in lymphoma cells following treatment with a covalent BTK inhibitor and a combination agent.

Materials:

-

Lymphoma cell lines

-

Culture medium and supplements

-

Covalent BTK inhibitor

-

Combination agent

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in a 6-well plate and treat with the BTK inhibitor, combination agent, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be both Annexin V and PI positive.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the combination treatment to single-agent treatments and the control.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of a covalent BTK inhibitor in combination with another anti-cancer agent in a mouse xenograft model of lymphoma.

Materials:

-

Immunocompromised mice (e.g., CB17-SCID)

-

Lymphoma cell line (e.g., TMD8)

-

Matrigel

-

Covalent BTK inhibitor (formulated for oral gavage)

-

Combination agent (formulated for appropriate administration route)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: Subcutaneously inject 10 million TMD8 cells in a 1:1 mixture with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: BTK inhibitor (e.g., ibrutinib at 12 mg/kg, daily oral gavage)

-

Group 3: Combination agent (e.g., venetoclax at 40 mg/kg, daily oral gavage)

-

Group 4: BTK inhibitor + Combination agent

-

-

Treatment Administration: Administer the treatments daily for a specified period (e.g., 21-28 days).

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.

-

If applicable, perform a survival analysis using the Kaplan-Meier method.

-

Conclusion

The combination of covalent BTK inhibitors with other targeted therapies or chemoimmunotherapy represents a powerful strategy to improve outcomes for patients with B-cell malignancies. The protocols and data presented here, using ibrutinib as a representative agent, provide a framework for the preclinical and clinical evaluation of novel covalent BTK inhibitors like this compound. Rigorous in vitro and in vivo studies are essential to identify synergistic combinations, elucidate mechanisms of action, and guide the design of future clinical trials aimed at delivering more effective and durable cancer therapies.

References

- 1. hematology.org [hematology.org]

- 2. Combination ibrutinib (Ibr) and venetoclax (Ven) for the treatment of mantle cell lymphoma (MCL): Primary endpoint assessment of the phase 2 AIM study. - ASCO [asco.org]

- 3. Ibrutinib combined with bendamustine and rituximab compared with placebo, bendamustine, and rituximab for previously treated chronic lymphocytic leukaemia or small lymphocytic lymphoma (HELIOS): a randomised, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CRISPR-Based Target Validation of Bruton's Tyrosine Kinase (BTK) using a Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation.[1][2][3][4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][2][3][4][5]

CRISPR-Cas9 gene editing technology provides a powerful tool for target validation by enabling the precise knockout of a gene of interest. By comparing the phenotypic effects of a small molecule inhibitor to the genetic knockout of its putative target, researchers can confirm the inhibitor's on-target activity and validate the therapeutic hypothesis.

This document provides detailed application notes and protocols for the use of a covalent BTK inhibitor in CRISPR-based target validation studies. While "Btk-IN-5" is a designated covalent BTK inhibitor, publicly available data on its specific biological activity is limited.[6][7][8][9][10][11] Therefore, for the purpose of providing representative data and detailed experimental procedures, this document will refer to well-characterized covalent BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib as examples.

Data Presentation: Efficacy of Covalent BTK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative covalent BTK inhibitors across various cancer cell lines, demonstrating their potent anti-proliferative activity.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ibrutinib | BT474 | Breast Cancer | 9.94 | [6] |

| Ibrutinib | SKBR3 | Breast Cancer | 8.89 | [6] |

| Zanubrutinib | REC-1 | Mantle Cell Lymphoma | 0.9 | [7] |

| Zanubrutinib | TMD8 | Diffuse Large B-cell Lymphoma | 0.4 | [7] |

| Zanubrutinib | OCI-Ly-10 | Diffuse Large B-cell Lymphoma | 1.5 | [7] |

| Acalabrutinib | BTK-expressing cells | N/A | 3 | [1] |

Signaling Pathway and Experimental Workflow

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.

Experimental Workflow for Target Validation

This diagram outlines the workflow to validate that the cytotoxic effects of a BTK inhibitor are mediated through its specific inhibition of BTK.

Caption: Experimental workflow for BTK target validation using CRISPR-Cas9 and a BTK inhibitor.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of BTK

This protocol provides a general framework for generating BTK knockout cell lines. Optimization will be required for specific cell lines.

Materials:

-

B-cell lymphoma cell line (e.g., TMD8, REC-1)

-

Lentiviral vector containing Cas9 and a puromycin resistance gene

-

Lentiviral vector expressing a single guide RNA (sgRNA) targeting BTK

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for lentivirus production

-

Transfection reagent

-

Polybrene

-

Puromycin

-

Complete cell culture medium

-

Genomic DNA extraction kit

-

PCR reagents

-

Primers flanking the sgRNA target site

-

T7 Endonuclease I

Procedure:

-

sgRNA Design: Design and clone at least two sgRNAs targeting an early exon of the BTK gene to maximize the probability of generating a loss-of-function mutation.

-

Lentivirus Production: Co-transfect HEK293T cells with the Cas9-puro lentiviral vector, the BTK-sgRNA lentiviral vector, and packaging plasmids. Harvest the viral supernatant 48 and 72 hours post-transfection.

-

Transduction: Transduce the target B-cell lymphoma cell line with the lentiviral particles in the presence of polybrene.

-